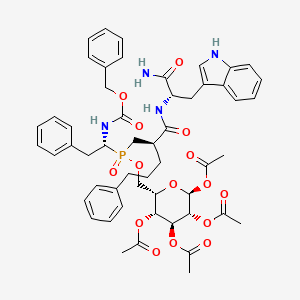
Mmp-11-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mmp-11-IN-1 is a novel compound belonging to the class of phosphinate prodrugs. It is a glycosyl ester derivative of RXP03, designed to improve blood-brain barrier behavior . This compound is primarily investigated for its potential in cancer treatment due to its ability to inhibit matrix metalloproteinase-11 (MMP-11), an enzyme involved in the degradation of the extracellular matrix and associated with cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mmp-11-IN-1 involves the glycosylation of RXP03, a potent and selective inhibitor of various matrix metalloproteinases. The process begins with the preparation of the glycosyl ester of RXP03. This involves the reaction of RXP03 with a glycosyl donor under specific conditions to form the glycosyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process would also include steps for purification and quality control to ensure the final product meets the required standards for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Mmp-11-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperature, pH, and solvent environment to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Mmp-11-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Mmp-11-IN-1 exerts its effects by inhibiting the activity of MMP-11. This enzyme is involved in the degradation of the extracellular matrix, a process that is crucial for tissue remodeling and cancer progression. By inhibiting MMP-11, this compound prevents the breakdown of the extracellular matrix, thereby reducing tumor growth and metastasis . The compound achieves this by coordinating with the catalytic zinc ion in the active site of MMP-11, effectively blocking its enzymatic activity .
Comparaison Avec Des Composés Similaires
Mmp-11-IN-1 is unique among similar compounds due to its glycosyl ester structure, which enhances its ability to cross the blood-brain barrier. Similar compounds include:
Marimastat: Another broad-spectrum inhibitor with better selectivity than Batimastat but still not as targeted as this compound.
This compound stands out due to its improved bioavailability and selective inhibition of MMP-11, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C53H61N4O15P |
|---|---|
Poids moléculaire |
1025.0 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[[(2R)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C53H61N4O15P/c1-33(58)68-47-45(72-52(71-36(4)61)49(70-35(3)60)48(47)69-34(2)59)31-67-73(65,46(27-38-19-10-6-11-20-38)57-53(64)66-30-39-21-12-7-13-22-39)32-40(24-16-23-37-17-8-5-9-18-37)51(63)56-44(50(54)62)28-41-29-55-43-26-15-14-25-42(41)43/h5-15,17-22,25-26,29,40,44-49,52,55H,16,23-24,27-28,30-32H2,1-4H3,(H2,54,62)(H,56,63)(H,57,64)/t40-,44-,45-,46+,47+,48-,49+,52+,73?/m0/s1 |
Clé InChI |
XBMOTGVEXFYVDI-QFRAFHIPSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(C[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)[C@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(CC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















